molecular formula C15H19N3OS B11772944 N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide

N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B11772944
M. Wt: 289.4 g/mol
InChI Key: VDAIYYYOCUODPT-UHFFFAOYSA-N
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Description

N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclohexanecarboxylic acid derivatives. One common method includes the reaction of 2-amino-6-methylbenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function and activity .

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-amino-6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C15H19N3OS/c1-9-7-13-12(8-11(9)16)17-15(20-13)18-14(19)10-5-3-2-4-6-10/h7-8,10H,2-6,16H2,1H3,(H,17,18,19)

InChI Key

VDAIYYYOCUODPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(S2)NC(=O)C3CCCCC3

Origin of Product

United States

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